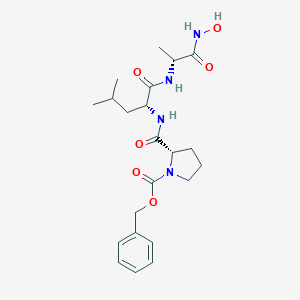
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that is derived from the quinazoline family of compounds.
Mecanismo De Acción
The exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood. However, it has been proposed that 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione exerts its cytotoxic and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the growth and proliferation of cancer cells. In addition, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit cytotoxic and anti-inflammatory activity at relatively low concentrations. However, there are also some limitations to using 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. In addition, the exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are a number of future directions for research on 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in these applications. Another potential direction is to investigate the mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in more detail. This may provide insight into its potential applications and limitations. Finally, further studies are needed to determine the toxicity profile of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione towards normal cells, which may help to guide its use in various applications.
Métodos De Síntesis
The synthesis of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione involves the reaction of 3,4-dimethoxybenzoyl chloride with 1-methylpiperazine, followed by the reaction of the resulting intermediate with 2,4-dioxo-1,3,2H-quinazoline. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
119198-23-1 |
|---|---|
Nombre del producto |
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione |
Fórmula molecular |
C22H24N4O5 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O5/c1-24-17-6-5-15(13-16(17)20(27)23-22(24)29)25-8-10-26(11-9-25)21(28)14-4-7-18(30-2)19(12-14)31-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,29) |
Clave InChI |
VBQDCGWXQLDUGP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
SMILES canónico |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
Otros números CAS |
119198-23-1 |
Sinónimos |
6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione DPMQD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




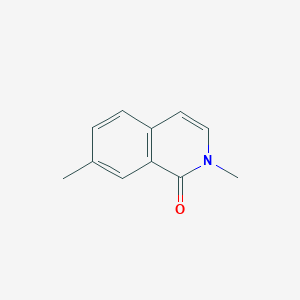
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
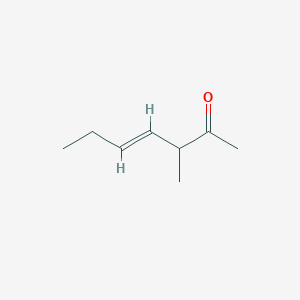
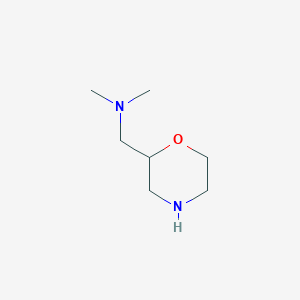
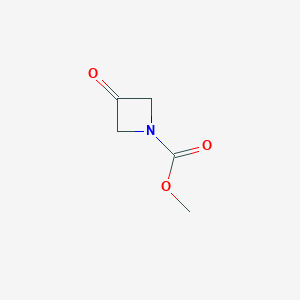




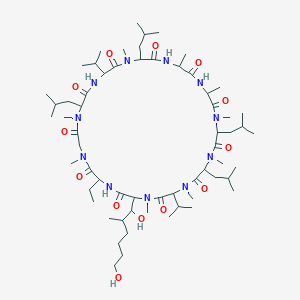
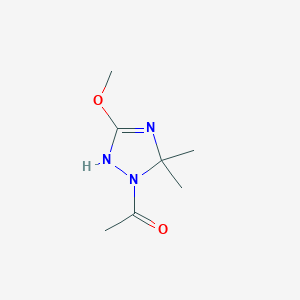
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
